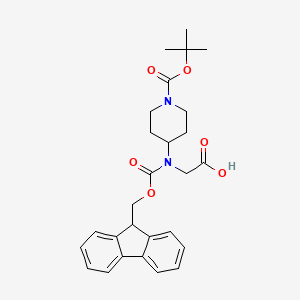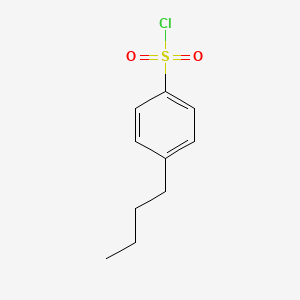
Fmoc-N-(1-Boc-4-哌啶基)甘氨酸
描述
Fmoc-N-(1-Boc-4-piperidyl)glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Molecular Structure Analysis
The molecular formula of Fmoc-N-(1-Boc-4-piperidyl)glycine is C27H32N2O6 . Its molecular weight is 480.55 g/mol .Physical And Chemical Properties Analysis
Fmoc-N-(1-Boc-4-piperidyl)glycine is a white powder . It has a melting point of 170-172 °C . It should be stored at temperatures between 2-8°C .科学研究应用
合成肽核酸单体
Fmoc-N-(1-Boc-4-哌啶基)甘氨酸已被用于合成肽核酸(PNA)单体。使用Fmoc/bis-N-Boc保护单体合成的PNA寡聚体是广泛使用的Fmoc/Bhoc保护PNA单体的可行替代方案。这些合成的PNA在分子生物学和遗传学中非常重要,因为它们能够模拟DNA或RNA并结合互补的核酸序列(Wojciechowski & Hudson, 2008)。
正交保护α-氨基甘氨酸的开发
已对正交保护的N-甲基取代α-氨基甘氨酸进行研究,包括Fmoc-N-(1-Boc-4-哌啶基)甘氨酸。这些衍生物可用作引入所需功能基团到肽中的模板,扩展肽的合成和设计范围(Jiang, Simon, & Rivier, 1996)。
在多肽合成中的应用
该化合物已被用于合成多肽。例如,使用Fmoc-N-(1-Boc-4-哌啶基)甘氨酸制备了Fmoc-L-Lys(Boc)-Gly-OH。该研究旨在简化和改进多肽的合成方法,这对疾病预防和治疗具有重要意义(Zhao Yi-nan & Melanie Key, 2013)。
在天然化学L
igationFmoc-N-(1-Boc-4-哌啶基)甘氨酸已被用于合成β-巯基-l-苯丙氨酸,从而使苯丙氨酸发生天然化学连接。这个过程在肽化学中非常重要,通过肽与C末端硫酯化合物的连接,可以创建复杂的肽结构(Crich & Banerjee, 2007)。
合成N-Boc和N-Fmoc二肽
该化合物在合成Boc和Fmoc保护的肽样核酸单体中起着重要作用。这些单体带有各种核碱基,对于创建二肽至关重要,二肽是肽的类似物,在生物医学和药物开发中具有潜在应用(Wu, Xu, Liu, & Jin, 2001)。
准备含α-氨基甘氨酸的肽
Fmoc-N-(1-Boc-4-哌啶基)甘氨酸也用于制备含α-氨基甘氨酸的肽。这对于固相肽合成(SPPS)至关重要,因为它使α-氨基甘氨酸能够被合成到肽中,从而扩展了可以合成的肽结构范围(Rene & Badet, 1996)。
糖类团簇合成
该化合物在合成合成糖类团簇中发挥作用。这些糖类团簇模拟自然存在的碳水化合物配体,在糖生物学中具有应用。使用Fmoc-N-(1-Boc-4-哌啶基)甘氨酸制备正交保护的构建块,已实现三支链肽糖类团簇的制备,这对于研究碳水化合物结合具有价值(Katajisto, Karskela, Heinonen, & Lönnberg, 2002)。
保护氨基酸的合成
研究包括使用Fmoc-N-(1-Boc-4-哌啶基)甘氨酸合成各种保护氨基酸。这些氨基酸对于肽的合成至关重要,使用这种化合物的方法在生产N-保护氨基酸时显示出高纯度和高效率(Ibrahim, Tala, El-feky, Abdel-Samii, & Katritzky, 2011)。
作用机制
Target of Action
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is primarily used in the field of peptide synthesis . It is a derivative that is commonly used for the synthesis of branched peptides and peptides modified at the lysine side-chain . Therefore, its primary targets are the amino acids in the peptide chain that it is being used to synthesize.
Mode of Action
This compound interacts with its targets (amino acids in the peptide chain) by forming peptide bonds. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Boc group (tert-butyloxycarbonyl) is a protective group for the piperidine nitrogen . These protective groups prevent unwanted reactions during the peptide synthesis process. They can be selectively removed when necessary .
Action Environment
The action, efficacy, and stability of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine can be influenced by various environmental factors. These include the pH, temperature, and solvent used in the peptide synthesis process. For example, the compound is typically stored at +2°C to +8°C .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAYWOINWZBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373273 | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(1-Boc-4-piperidyl)glycine | |
CAS RN |
269078-80-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)




![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)



